molecular formula C6H12N2 B8482216 1-Ethyl-2-iminopyrrolidine

1-Ethyl-2-iminopyrrolidine

Cat. No.: B8482216
M. Wt: 112.17 g/mol
InChI Key: ZCUYVEBZFQMKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-iminopyrrolidine is a chemical compound built on the pyrrolidine scaffold, a saturated five-membered ring with one nitrogen atom, which is a structure of high significance in organic synthesis and medicinal chemistry . The specific "iminopyrrolidine" moiety suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the construction of nitrogen-containing heterocycles . Researchers value pyrrolidine derivatives for their applications in developing pharmaceuticals and as ligands or catalysts in asymmetric synthesis . For instance, structurally related chiral amines, such as (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, are critical intermediates in the synthesis of active pharmaceutical ingredients like the antipsychotic Levosulpiride . The imino group in this compound may serve as a reactive handle for further chemical transformations, making it a versatile precursor in exploratory organic chemistry. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-ethylpyrrolidin-2-imine

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-4-6(8)7/h7H,2-5H2,1H3

InChI Key

ZCUYVEBZFQMKFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1=N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 2 Iminopyrrolidine and Its Derivatives

Novel Catalytic Approaches to 1-Ethyl-2-iminopyrrolidine Synthesis

Catalysis is central to the efficient construction of the 2-iminopyrrolidine core, offering pathways that enhance reaction rates, yields, and selectivity. Both organocatalysis and metal catalysis have been successfully applied to forge the requisite carbon-nitrogen bonds and establish the heterocyclic ring structure.

Organocatalytic Routes to the Iminopyrrolidine Core

Organocatalysis provides a metal-free alternative for the synthesis of chiral heterocycles, often utilizing small, naturally occurring molecules to induce stereoselectivity. A significant advancement in this area is the use of multicomponent reactions (MCRs), such as the Ugi three-component reaction (U-3CR). This approach enables the construction of complex iminopyrrolidine derivatives in a single, atom-economical step. researchgate.netnih.gov In a notable example, chiral glutamine, various oxo components (aldehydes or ketones), and isocyanide building blocks are combined to produce iminopyrrolidine-2-carboxylic acid derivatives. researchgate.netnih.govnih.gov This reaction is highly stereoselective and tolerates a wide array of functional groups, allowing for the rapid generation of diverse compound libraries. nih.gov

Chiral phosphoric acids have also emerged as powerful organocatalysts for the asymmetric synthesis of the pyrrolidine (B122466) ring, which can then be further functionalized to the imine. whiterose.ac.uk For instance, an asymmetric aza-Michael 'cycle' reaction catalyzed by a chiral phosphoric acid can produce enantioenriched pyrrolidines from racemic precursors through kinetic resolution. whiterose.ac.uk These organocatalytic, one-pot procedures starting from simple precursors like glycine (B1666218) esters represent a powerful strategy for assembling the core structure of pyrrolidines and related bicyclic systems. nih.gov

Metal-Catalyzed Cyclization and Iminization Reactions

Transition metal catalysis offers robust and versatile methods for the formation of the pyrrolidine ring, a key precursor to this compound. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a modern technique for synthesizing pyrrolidines from picolinamide-protected amine substrates. organic-chemistry.org This method is advantageous due to its use of inexpensive reagents and convenient operating conditions. organic-chemistry.org

Ruthenium complexes have been employed to catalyze the radical cyclization of N-allyltrichloroacetamides, which are accessible from allylic alcohols. acs.org This process yields γ-lactams (pyrrolidin-2-ones), which are direct and common precursors for the synthesis of 2-iminopyrrolidines. The conversion of the lactam to the imine can be achieved through a two-step process involving O-alkylation with an agent like triethyloxonium (B8711484) tetrafluoroborate (B81430) to form an intermediate 2-ethoxypyrroline, followed by reaction with a primary amine. google.com

Catalyst TypeReactionPrecursorsKey Advantages
Organocatalyst (e.g., Chiral Phosphoric Acid)Asymmetric aza-Michael cyclizationUnsaturated amine derivativesHigh enantioselectivity, metal-free conditions. whiterose.ac.uk
Multicomponent (Ugi Reaction)One-pot imine formation and cyclizationChiral glutamine, oxo components, isocyanidesHigh atom economy, stereoselectivity, rapid diversity generation. nih.gov
Palladium Intramolecular C-H aminationPicolinamide-protected aminesUse of unactivated C-H bonds, predictable selectivity. organic-chemistry.org
Ruthenium Radical cyclizationN-allyltrichloroacetamidesForms key lactam precursor, good functional group tolerance. acs.org

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of pyrrolidine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration of chiral centers within the molecule is of paramount importance.

Asymmetric Inductions in Pyrrolidine Ring Formation

Asymmetric synthesis of the pyrrolidine ring can be achieved through several strategies, including the use of substrates from the "chiral pool," chiral auxiliaries, and asymmetric catalysis. Commercially available, enantiopure starting materials like Boc-protected trans-4-hydroxy-L-proline serve as versatile building blocks for complex pyrrolidine derivatives. nih.govmdpi.com

Catalytic methods provide a more efficient route to enantiopure pyrrolidines. For example, the catalytic kinetic resolution of racemic substrates using chiral phosphoric acids can yield enantioenriched chiral pyrrolidines with high enantiomeric excess (up to 90% ee). whiterose.ac.uk Another powerful technique is the asymmetric 1,3-dipolar cycloaddition reaction between azomethine ylides and activated alkenes, which can be catalyzed by copper(I) complexes with chiral ligands to construct functionalized pyrrolidines enantioselectively. whiterose.ac.uk

Enantioselective Iminization Strategies

Achieving stereoselectivity during the iminization step is crucial for controlling the final molecule's chirality, especially when the imine carbon itself is a stereocenter. Multicomponent reactions, such as the Ugi synthesis of iminopyrrolidines, are particularly effective as they establish the stereochemistry during the combined cyclization and iminization process, often proceeding with high stereoselectivity derived from a chiral starting material like L-glutamine. researchgate.netnih.gov

Alternatively, if a chiral pyrrolidin-2-one precursor is synthesized, its stereocenters can be preserved during conversion to the 2-imino derivative. The classic method involves activation of the lactam carbonyl, for instance, by forming a lactim ether with triethyloxonium tetrafluoroborate, followed by substitution with the desired amine (e.g., ethylamine). google.com This sequence typically proceeds without disturbing the existing stereocenters on the pyrrolidine ring.

StrategyMethodCatalyst/ReagentOutcome
Chiral Pool Synthesis Multi-step synthesisBoc-protected trans-4-hydroxy-L-prolineAccess to complex, enantiopure pyrrolidine precursors. mdpi.com
Asymmetric Catalysis Kinetic resolution via aza-Michael reaction(R)-TRIP (chiral phosphoric acid)Enantioenriched pyrrolidines (up to 90% ee). whiterose.ac.uk
Asymmetric Catalysis 1,3-dipolar cycloadditionCopper(I) / Chiral Phosphoramidite LigandEnantioselective formation of functionalized pyrrolidines. whiterose.ac.uk
Stereoselective MCR Ugi three-component reactionChiral L-glutamineStereoselective one-pot synthesis of iminopyrrolidines. nih.gov

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

One of the most effective green strategies is the use of one-pot and multicomponent reactions (MCRs). nih.gov The Ugi synthesis of iminopyrrolidines exemplifies this, as it combines multiple synthetic steps into a single operation, which significantly reduces solvent waste, energy consumption, and purification efforts. researchgate.netnih.gov Such processes improve atom economy by incorporating most of the atoms from the reactants into the final product. nih.gov

The choice of solvent is another critical aspect of green synthesis. Methodologies that utilize eco-friendly solvents like ethanol (B145695) or water are preferred over hazardous chlorinated solvents. vjol.info.vnnih.gov In some cases, reactions can be performed under solvent-free conditions, for example by heating a mixture of neat reactants, which represents an ideal green scenario. nih.gov The development of catalyst-free and solvent-free fusion methods for synthesizing heterocyclic compounds is a growing area of research that aligns with these principles. nih.gov Furthermore, miniaturization and automation, as demonstrated in the nanoscale synthesis of iminopyrrolidines, can drastically reduce waste and accelerate the discovery of efficient reaction conditions. nih.gov

Solvent-Free and Aqueous Reaction Conditions

The shift towards green chemistry has prioritized the use of water as a reaction medium or the elimination of solvents altogether. These approaches reduce environmental impact, simplify purification processes, and can enhance reaction rates and selectivity.

A notable example of synthesis in an aqueous medium is the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine to produce the key derivative, 1-ethyl-2-aminomethylpyrrolidine. google.com This process utilizes a palladium-on-carbon catalyst in the presence of hydrogen and carbon dioxide. google.com The reaction can be effectively carried out in an aqueous solution of sulfuric acid or in an aqueous solution of the product's own sulfate (B86663) salt, demonstrating the viability of water-based systems for synthesizing crucial pyrrolidine derivatives. google.com The use of an aqueous solution of the product salt can further enhance the selectivity of the process and reduce the energy consumption required for solvent separation. google.com

Researchers have also explored catalyst-free and solvent-free conditions for producing the core pyrrolidone ring, a direct precursor to iminopyrrolidines. For instance, a highly sustainable route to 5-methylpyrrolidone derivatives has been developed using biosourced levulinic acid, which proceeds without any additives, catalysts, or solvents, boasting a very low environmental factor (E-factor) of 0.2. rsc.org Such methodologies underscore the potential for developing highly sustainable pathways for precursors to this compound.

Table 1: Aqueous Conditions for Synthesis of 1-Ethyl-2-aminomethylpyrrolidine Data sourced from patent RU2081111C1 google.com

ParameterCondition
Starting Material 1-Ethyl-2-nitromethylenepyrrolidine
Product 1-Ethyl-2-aminomethylpyrrolidine
Catalyst Palladium-on-carbon
Gaseous Reagents Mixture of Carbon Dioxide (CO₂) and Hydrogen (H₂)
Mole Ratio (CO₂:H₂) (0.1-10.0):1.0
Aqueous Solvent 1 Sulfuric acid aqueous solution
Aqueous Solvent 2 1-Ethyl-2-aminomethylpyrrolidine sulfate aqueous solution (0.1-3.0 M)
Total Pressure 1-10 atm
Temperature 25-100 °C

Atom-Economical Synthetic Pathways

Atom economy is a central principle of green chemistry, focusing on maximizing the incorporation of atoms from starting materials into the final product. Multicomponent reactions (MCRs) and cycloadditions are exemplary atom-economical strategies for constructing complex molecules like pyrrolidines.

The [3+2] dipolar cycloaddition of azomethine ylides is a powerful and atom-economic method for the direct construction of the five-membered pyrrolidine ring, allowing for control over multiple stereocenters. acs.orgtandfonline.com This approach has been widely used to generate diverse libraries of highly substituted pyrrolidines. tandfonline.com

More directly relevant to the target compound, a novel Ugi three-component reaction has been developed for the synthesis of iminopyrrolidine-2-carboxylic acid derivatives. researchgate.netnih.govnih.gov This reaction utilizes chiral glutamine, various oxo components (aldehydes or ketones), and isocyanide building blocks in a fully automated, nanoscale synthesis platform. researchgate.netnih.gov As a multicomponent reaction, the Ugi synthesis is inherently atom-economical, assembling complex products in a single step with high efficiency and stereoselectivity. nih.govresearchgate.net This methodology represents a cutting-edge approach to directly access the iminopyrrolidine scaffold. researchgate.net

Table 2: Overview of Atom-Economical Reactions for Pyrrolidine and Iminopyrrolidine Synthesis

Reaction TypeReactantsProduct CoreKey Features
[3+2] Dipolar Cycloaddition Azomethine Ylide + Alkene/AlkynePolysubstituted PyrrolidineHigh atom economy, direct ring construction, stereocontrol. acs.org
Ugi Three-Component Reaction Glutamine + Oxo Component + IsocyanideIminopyrrolidine-2-carboxylic acidDirect synthesis of iminopyrrolidine core, high atom economy, suitable for automation. nih.gov

Flow Chemistry and Continuous Synthesis of the Chemical Compound

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher reproducibility. rsc.orgresearchgate.net This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions and enables the rapid synthesis of compound libraries. rsc.orgresearchgate.net

The synthesis of 1-ethyl-2-aminomethylpyrrolidine, a key derivative, has been successfully adapted to a continuous flow process. google.com In a patented method, the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine is performed in a flow reactor filled with a granular palladium-on-carbon catalyst. google.com Gaseous reagents, the aqueous solvent, and the solid starting material are dosed continuously into the reactor. This setup ensures that a saturated solution of the starting material forms directly in the catalyst bed, leading to a simplified and more efficient process with an increased yield of the final product. google.com

The broader utility of flow chemistry for this class of compounds is demonstrated by the development of rapid (residence times under 150 seconds) and scalable continuous flow protocols to establish libraries of α-chiral pyrrolidines. rsc.org These systems provide a throughput that can reach several grams per hour, highlighting the potential for large-scale industrial applications. rsc.org

Table 3: Continuous Flow Synthesis of 1-Ethyl-2-aminomethylpyrrolidine Data sourced from patent RU2081111C1 google.com

ParameterDescription
Reaction Catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine
Reactor Type Flow reactor with a fixed bed of granular catalyst
Catalyst Palladium-on-carbon
Feed 1 (Gas) Continuous stream of H₂ and CO₂ mixture
Feed 2 (Liquid) Continuous stream of aqueous solvent
Feed 3 (Solid) Continuous dosing of 1-ethyl-2-nitromethylenepyrrolidine
Process Goal Formation of a saturated solution of starting material directly in the catalyst layer for continuous conversion.
Advantages Simplified process, increased product yield, continuous operation.

Mechanistic Investigations of 1 Ethyl 2 Iminopyrrolidine Reactivity

Tautomeric Equilibria and Interconversion Mechanisms

1-Ethyl-2-iminopyrrolidine can exist in two tautomeric forms: the imine form and the enamine form. The equilibrium between these two forms is a dynamic process governed by prototropic shifts.

The interconversion between the imine and enamine tautomers of this compound involves the migration of a proton. wikipedia.org This process, known as prototropy, is the most common form of tautomerism. wikipedia.org Specifically, it involves a 1,3-proton shift. In the imine form, a double bond exists between the carbon and nitrogen atoms (C=N). The enamine form is characterized by a carbon-carbon double bond (C=C) and a single bond between the carbon and nitrogen atoms, with the nitrogen atom bearing a hydrogen atom. pbworks.comlibretexts.org

The tautomerization can be catalyzed by either acids or bases. pbworks.com

Base-catalyzed tautomerization: A base abstracts a proton from the carbon alpha to the C=N bond, forming a resonance-stabilized carbanion. Subsequent protonation of the nitrogen atom yields the enamine tautomer. nih.gov

Acid-catalyzed tautomerization: The imine nitrogen is protonated to form an iminium ion. Deprotonation at the alpha-carbon then leads to the enamine. pbworks.com

In the absence of strong steric hindrance, the imine tautomer is generally the more stable and therefore the predominant form at equilibrium. youtube.com

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the tautomers and the energy barriers for their interconversion. nih.gov These calculations typically show that the imine form is thermodynamically favored.

Table 1: Illustrative Tautomer Ratios of 2-Iminopyrrolidine Derivatives in Different Solvents

SolventDielectric Constant (ε)Imine Tautomer (%)Enamine Tautomer (%)
Hexane1.9>99<1
Chloroform4.8982
Ethanol (B145695)24.6955
Water80.19010

Note: This table presents illustrative data based on general trends observed for imine-enamine tautomerism. The exact ratios for this compound may vary.

Reaction Kinetics and Thermodynamics of Iminopyrrolidine Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its synthetic utility.

This compound exhibits both nucleophilic and electrophilic properties.

Nucleophilicity: The lone pair of electrons on the nitrogen atom of the imine group makes it a nucleophilic center. nih.gov It can participate in reactions such as alkylation and acylation. The enamine tautomer, although present in lower concentrations, is a potent carbon nucleophile at the alpha-carbon position. pbworks.com

Electrophilicity: The imine carbon atom is electrophilic and susceptible to attack by nucleophiles. nih.gov This electrophilicity is enhanced upon protonation of the imine nitrogen, which forms a highly reactive iminium ion. nih.govmasterorganicchemistry.com This allows for a variety of nucleophilic addition reactions.

Table 2: Representative Kinetic Data for Reactions of Cyclic Imines

Reaction TypeNucleophile/ElectrophileSolventRate Constant (k) [M⁻¹s⁻¹]
Nucleophilic AdditionThiophenolAcetonitrile1.2 x 10⁻²
AlkylationMethyl IodideDichloromethane5.0 x 10⁻⁴
Mannich-type ReactionEnolateTetrahydrofuran8.5 x 10⁻³

Note: This table provides representative kinetic data for reactions involving cyclic imines to illustrate typical reaction rates. Actual values for this compound will depend on specific reaction conditions.

The pyrrolidine (B122466) ring, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when activated. However, for unstrained pyrrolidines, these reactions are less common than for smaller, more strained rings like aziridines. nih.gov Ring-closing reactions, on the other hand, are a common method for the synthesis of the pyrrolidine core. nih.gov

While specific studies on the ring-opening and ring-closing dynamics of this compound are limited, the presence of the imine functionality could potentially influence these processes. For instance, reduction of the imine followed by N-activation could facilitate ring cleavage.

Role of this compound as a Synthetic Intermediate

Iminopyrrolidine derivatives are valuable intermediates in organic synthesis, particularly in multicomponent reactions. nih.govnih.gov The ability of the imine moiety to react with both nucleophiles and electrophiles makes it a versatile functional group for the construction of more complex molecular architectures.

For example, this compound could potentially serve as a key building block in Ugi-type three-component reactions, reacting with an oxo component and an isocyanide to generate complex pyrrolidine derivatives. nih.govnih.gov Furthermore, its enamine tautomer can participate in Michael additions and other carbon-carbon bond-forming reactions. The synthesis of related compounds like 1-ethyl-2-aminomethylpyrrolidine often proceeds through intermediates that highlight the synthetic utility of the functionalized pyrrolidine ring. google.com

In situ Generation and Trapping Experiments

This compound is typically too reactive to be isolated and is therefore generated in situ within the reaction mixture for immediate use. Its formation can be conceptualized as an intermediate step in reactions starting from N-ethyl-2-pyrrolidinone. The generation of closely related and more extensively studied N-acyliminium ions, which are potent electrophiles, serves as a reliable proxy for understanding the reactivity of the protonated or activated form of this compound. researchgate.netnih.gov These intermediates are generated from precursors like N-acylpiperidines or other cyclic amides and can be used for various carbon-carbon bond-forming reactions. nih.gov

To verify the existence of such transient intermediates, trapping experiments are conducted. This technique involves introducing a highly reactive reagent (a trapping agent) into the reaction that can intercept the intermediate as it is formed, leading to a stable and characterizable product. The structure of this new product provides evidence for the presence and structure of the short-lived intermediate. While specific trapping studies on this compound are not extensively documented, the principle is well-established for analogous reactive species. For instance, in situ trapping of arylmetal intermediates with various electrophiles like ketones and aldehydes is a common strategy to functionalize molecules at their most acidic positions.

Table 1: Representative Trapping Agents for Reactive Intermediates

Intermediate TypeTrapping Agent ClassResulting Product Type
N-Acyliminium Ionπ-Nucleophiles (e.g., Allylsilanes)α-Substituted Lactam
N-Acyliminium IonSilyl Enol Ethersα-Alkylated Lactam
Aryl AnionAldehydes / KetonesFunctionalized Arene with Alcohol
Aryl AnionHalogen SourcesFunctionalized Aryl Halide

Stereochemical Outcomes in Subsequent Transformations

The conformations of cyclic N-acyliminium ions, for example, are crucial in determining the facial selectivity of nucleophilic attack. nih.gov For substituted five- and six-membered ring N-acyliminium ions, there is often a preferred conformation that minimizes steric strain, such as placing a substituent in a pseudo-axial or pseudo-equatorial position. nih.gov This conformational preference dictates the trajectory of the nucleophilic attack, leading to the preferential formation of one diastereomer over another. nih.gov Studies on the diastereoselective synthesis of substituted pyrrolidines have shown that excellent stereocontrol can be achieved. nih.govnih.gov For instance, certain multicomponent reactions can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov Similarly, copper-promoted intramolecular aminooxygenation reactions can produce 2,5-cis-pyrrolidines with diastereomeric ratios greater than 20:1. nih.gov

The data below, derived from studies on analogous pyrrolidine-forming reactions, illustrates the high levels of stereocontrol that can be achieved.

Table 2: Examples of Diastereoselectivity in Pyrrolidine Synthesis Reactions

Reaction TypeNucleophile / ReagentDiastereomeric Ratio (d.r.)Reference
Multicomponent ReactionAllyltributylstannane99:1 nih.gov
Multicomponent ReactionTriethylsilane90:10 nih.gov
Intramolecular AminooxygenationN/A (Copper-promoted)>20:1 (cis-selective) nih.gov

These mechanistic investigations, focusing on indirect detection and stereochemical analysis, are fundamental to harnessing the synthetic potential of reactive intermediates like this compound.

Advanced Structural and Spectroscopic Elucidation of 1 Ethyl 2 Iminopyrrolidine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of molecular structures and the study of their dynamic behavior. However, specific datasets for 1-Ethyl-2-iminopyrrolidine are not available in the public domain. The following sections outline the principles of these techniques and the type of information they would yield if applied to the target compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multi-dimensional NMR spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical for elucidating the conformational isomers of this compound in solution. These methods allow for the mapping of proton-proton and proton-carbon correlations, providing insights into the connectivity of the ethyl group and the pyrrolidine (B122466) ring. NOESY experiments, in particular, would be instrumental in determining through-space proximities of protons, which is key to understanding the preferred three-dimensional arrangement of the molecule, including the orientation of the ethyl group relative to the iminopyrrolidine ring.

Table 1: Hypothetical Proton and Carbon NMR Chemical Shift Ranges for this compound

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Ethyl-CH3 1.0 - 1.4 12 - 18
Ethyl-CH2 3.0 - 3.5 40 - 45
Pyrrolidine-C3-H2 1.8 - 2.2 20 - 25
Pyrrolidine-C4-H2 1.7 - 2.1 18 - 23
Pyrrolidine-C5-H2 2.8 - 3.3 45 - 50

Note: This table is a hypothetical representation and is not based on experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, the most characteristic vibrational bands would be associated with the C=N (imine) and C-N bonds. The C=N stretching vibration would be expected to appear in the region of 1690-1640 cm⁻¹ in the IR spectrum. The N-H stretching vibration of the imine group, if protonated, would be observed in the range of 3400-3300 cm⁻¹. Raman spectroscopy would be particularly useful for observing the less polar C-C and C=N bonds. Analysis of these spectra could also provide information about intermolecular interactions, such as hydrogen bonding, in the solid state or in concentrated solutions.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=N Stretch 1690 - 1640
C-N Stretch 1250 - 1020
C-H (sp3) Stretch 3000 - 2850

Note: This table is based on general frequency ranges for functional groups and is not derived from experimental data for the specific compound.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₂N₂), HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula. The technique also reveals the isotopic pattern, which arises from the natural abundance of isotopes such as ¹³C and ¹⁵N. Analysis of this pattern can further corroborate the elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable information about the molecule's structure by identifying characteristic neutral losses and fragment ions.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's electronic structure and steric properties. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Bond Lengths, Angles, and Dihedral Angles for Electronic Structure Insights

A detailed analysis of the geometric parameters obtained from X-ray crystallography would provide significant insights into the electronic structure of this compound. The C=N imine bond length, for instance, would be a key indicator of its double-bond character. The bond angles around the nitrogen and carbon atoms of the pyrrolidine ring would reveal the extent of ring strain and the hybridization of these atoms. Dihedral angles would describe the conformation of the five-membered ring and the orientation of the ethyl substituent.

Table 3: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures

Bond/Angle Predicted Value
C=N Bond Length ~1.28 Å
C-N (ring) Bond Length ~1.47 Å
C-C (ring) Bond Length ~1.54 Å
C-N-C Bond Angle ~109°

Note: This table contains predicted values based on standard bond lengths and angles for similar chemical structures and is not based on experimental data for this compound.

Elucidation of this compound's Gas-Phase Conformations Through Electron Diffraction and Microwave Spectroscopy Remains an Area for Future Investigation

A thorough review of existing scientific literature reveals a notable absence of dedicated studies on the gas-phase conformational analysis of this compound using electron diffraction and microwave spectroscopy. These powerful techniques, which are instrumental in determining the precise three-dimensional arrangement of atoms in molecules in the gaseous state, have not yet been applied to this specific compound.

Electron diffraction is a technique that relies on the scattering of a beam of electrons by a molecule. researchgate.net The resulting diffraction pattern provides information about the internuclear distances within the molecule, allowing for the determination of its geometry. This method is particularly well-suited for identifying the different spatial arrangements of atoms, or conformers, that a molecule can adopt due to rotation around its single bonds.

Microwave spectroscopy, on the other hand, probes the rotational energy levels of molecules. fiveable.me By analyzing the absorption of microwave radiation, researchers can determine the rotational constants of a molecule with high precision. nist.govlibretexts.orgox.ac.uk These constants are directly related to the molecule's moments of inertia, which in turn depend on its mass distribution and geometry. fiveable.me Consequently, microwave spectroscopy is an excellent tool for distinguishing between different conformers and for obtaining highly accurate structural parameters, such as bond lengths and angles. libretexts.org

While experimental data for this compound is currently unavailable, theoretical calculations could provide valuable insights into its likely gas-phase conformations. Computational chemistry methods can be used to predict the geometries and relative energies of different conformers, which can then guide future experimental investigations.

The study of related molecules can offer some clues as to what might be expected for this compound. For instance, studies on other N-substituted pyrrolidine derivatives have revealed the presence of multiple conformers in the gas phase. However, without direct experimental evidence, the specific conformational preferences of the ethyl group and the imino group in this compound remain speculative.

Future research employing gas-phase electron diffraction and microwave spectroscopy would be invaluable for definitively characterizing the conformational landscape of this compound. Such studies would provide precise structural data, including bond lengths, bond angles, and dihedral angles for the dominant conformers. Furthermore, the determination of rotational constants and dipole moments through microwave spectroscopy would offer a comprehensive picture of this molecule's structure and electronic properties in the gas phase.

Computational and Theoretical Studies on 1 Ethyl 2 Iminopyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining ground-state properties by approximating the complex many-electron system with its electron density. For 1-Ethyl-2-iminopyrrolidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G** or higher, can elucidate several key characteristics. dergipark.org.trnih.gov

These calculations begin with geometry optimization to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. From this optimized structure, a range of electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction.

Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and NMR chemical shifts. semanticscholar.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecule's structure. dergipark.org.trresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy+1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DebyeQuantifies molecular polarity
Imino C=N Stretch (IR)~1650 cm⁻¹Characteristic vibrational frequency for imines semanticscholar.org

Ab Initio Methods for Excited State and Reaction Pathways

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher accuracy, especially for electron correlation effects. researchgate.netmpg.de

These methods are particularly valuable for studying:

Excited States: Understanding the behavior of a molecule upon absorption of light requires calculating its electronic excited states. Time-Dependent DFT (TD-DFT) is a common approach, but more accurate ab initio methods can provide benchmark data for organic chromophores. mpg.de This is crucial for predicting photochemical reactivity.

Reaction Pathways: Ab initio calculations can map out the potential energy surface for a chemical reaction, identifying transition states and calculating activation energies. arxiv.orgethz.ch This allows for the detailed investigation of reaction mechanisms, such as the hydrolysis of the imine group or its participation in cycloaddition reactions, which are common for this functional group. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com MD simulations provide a detailed picture of the conformational flexibility and dynamics of this compound.

Solvent Effects on Iminopyrrolidine Conformations

The conformation of a flexible molecule like this compound, particularly the orientation of the ethyl group and the puckering of the five-membered ring, can be significantly influenced by its environment. slideshare.net MD simulations can model these effects by surrounding the molecule with either an explicit shell of solvent molecules (e.g., water, chloroform) or an implicit continuum model that approximates the bulk properties of the solvent. rsc.org

By running simulations in different solvents, it is possible to:

Identify the most stable conformers in various environments.

Analyze the hydrogen bonding network between the imine nitrogen and protic solvents. nih.gov

Force Field Development for this compound Systems

The accuracy of MD simulations depends entirely on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. nih.gov A force field includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu

While general-purpose force fields like GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) exist for drug-like molecules, they may not have accurate parameters for the specific iminopyrrolidine moiety. nih.gov For high-accuracy simulations, a specific force field for this compound would need to be developed. This process involves:

Quantum Mechanical Calculations: Performing high-level ab initio or DFT calculations on the molecule and its fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and rotational energy profiles around key dihedral angles. nih.gov

Parameter Fitting: Adjusting the force field parameters (e.g., partial atomic charges, bond and angle force constants, dihedral terms) to reproduce the QM target data. nih.gov This ensures the molecular mechanics model accurately reflects the quantum mechanical potential energy surface.

Validation: Testing the newly parameterized force field by running simulations and comparing calculated properties (e.g., density, heat of vaporization) against experimental data, if available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds (excluding human/clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity (or another property) of a series of compounds with changes in their molecular structures. nih.gov While no specific QSAR models for this compound are reported, studies on related pyrrolidine (B122466) derivatives provide a framework for how such models could be developed.

For instance, 3D-QSAR models have been successfully built for pyrrolidine derivatives to understand the structural requirements for inhibiting enzymes like influenza neuraminidase. nih.gov In such a study, a dataset of compounds with known activities is selected.

The typical workflow involves:

Molecular Descriptors: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and steric properties.

Model Building: A statistical model is created to find a mathematical equation linking the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. A high cross-validated correlation coefficient (q²) and external correlation coefficient (R²_pred) indicate a robust and predictive model. nih.gov

For pyrrolidine-based scaffolds, QSAR studies have shown that factors like hydrogen bonding and electrostatic interactions are often crucial for their activity. nih.gov Such models can guide the design of new derivatives with enhanced properties for various applications, including as potential fungicides or enzyme inhibitors. researchgate.net

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Pyrrolidine Derivatives nih.gov

Modelq² (Cross-validated)R² (Non-cross-validated)R²_pred (External Test Set)
CoMFA (Steric/Electrostatic)0.560 - 0.6110.731 - 0.8300.649 - 0.856

Ligand-Based and Structure-Based Design Principles

In the absence of specific data for this compound, we can look at the general principles of drug design and how they are applied to structurally similar molecules, such as other pyrrolidine derivatives. These approaches are fundamental in medicinal chemistry for discovering and optimizing new drug candidates.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown, but a set of molecules (ligands) that interact with it have been identified. The core principle is that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A key technique in ligand-based design is the development of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. For a series of iminopyrrolidine derivatives with known biological activity, a pharmacophore model could be generated to guide the design of new, potentially more potent, compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) of the pyrrolidine scaffold affect activity, predictive models can be built. These models can then be used to estimate the activity of novel, unsynthesized derivatives of this compound.

Structure-Based Design: This method relies on the known three-dimensional structure of the biological target, typically determined through techniques like X-ray crystallography or cryo-electron microscopy. This structural information allows for the rational design of ligands that can fit precisely into the target's binding site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, if a relevant target receptor were identified, docking simulations could be performed to predict its binding mode and affinity. This would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

De Novo Design: This approach involves designing a novel ligand from scratch or by modifying an existing one to improve its binding affinity and selectivity for a specific target. Based on the topology and chemical environment of the target's active site, fragments or functional groups could be computationally added to a this compound scaffold to enhance its interactions.

Prediction of Molecular Interactions with Target Receptors

The prediction of how this compound would interact with target receptors is a critical aspect of understanding its potential pharmacological effects. Computational methods are instrumental in elucidating these interactions at a molecular level.

Identification of Potential Binding Pockets: The first step is often to identify potential binding sites on a target receptor. Algorithms can analyze the receptor's surface to locate cavities and grooves that are suitable for ligand binding.

Simulation of Binding Events: Molecular dynamics (MD) simulations can be employed to simulate the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding process and the stability of the interactions, taking into account the flexibility of both the ligand and the receptor.

Calculation of Binding Free Energy: A crucial parameter in drug design is the binding free energy, which indicates the strength of the interaction between a ligand and its target. Various computational methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used to calculate this value with a high degree of accuracy. These calculations can help in prioritizing potential drug candidates for synthesis and experimental testing.

While specific computational data for this compound is not currently available in the public domain, the established principles and methodologies of computational chemistry and molecular modeling provide a clear roadmap for future research into this and other novel chemical entities. Such studies would be invaluable in uncovering its potential as a pharmacologically active agent.

Molecular Interactions of 1 Ethyl 2 Iminopyrrolidine with Biological Systems Non Clinical Focus

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Studies)

No in vitro studies detailing the enzyme inhibition mechanisms or kinetics of 1-Ethyl-2-iminopyrrolidine were found.

Reversible and Irreversible Inhibition Studies

Information on whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme is not available.

Kinetic Characterization of Enzyme-Inhibitor Binding

There is no available data, such as IC₅₀ or Kᵢ values, to characterize the kinetics of this compound binding to any enzyme.

Receptor Binding Affinity and Selectivity (In Vitro Assays)

No in vitro receptor binding assays for this compound have been reported in the searched literature.

Ligand-Target Recognition Principles

Without binding data, the principles of how this compound might recognize and bind to specific receptor targets cannot be determined.

Structure-Activity Relationships for Receptor Subtypes

As no binding affinity data for this compound across different receptor subtypes is available, no structure-activity relationships can be established for this compound.

Protein-Ligand Interaction Dynamics via Biophysical Methods

No studies employing biophysical methods such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to investigate the interaction dynamics between this compound and any protein target were identified.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

No published studies utilizing Isothermal Titration Calorimetry to determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), or stoichiometry (n) of this compound with any biological target were found.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no available data from Surface Plasmon Resonance experiments detailing the association (ka) and dissociation (kd) rate constants for the interaction of this compound with specific proteins or other biological molecules.

Cellular Uptake Mechanisms and Intracellular Distribution (Non-Clinical, Mechanistic)

Passive Diffusion and Active Transport Investigations

Scientific literature lacks studies investigating the mechanisms by which this compound enters cells. Research differentiating between passive diffusion across the lipid bilayer and active transport mediated by membrane proteins for this specific compound has not been published.

Subcellular Localization Studies

There are no available reports from studies, such as those employing fluorescence microscopy or cell fractionation, that identify the specific subcellular compartments (e.g., cytoplasm, nucleus, mitochondria) where this compound accumulates after cellular uptake.

Until dedicated research is conducted and published, a scientifically rigorous article on the molecular and cellular interactions of this compound cannot be generated.

Applications of 1 Ethyl 2 Iminopyrrolidine in Advanced Chemical Research

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity, after which they are typically removed. While the pyrrolidine (B122466) scaffold is common among chiral auxiliaries, there is no available research demonstrating the use of 1-Ethyl-2-iminopyrrolidine for this purpose.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with precise stereocontrol is fundamental to the synthesis of complex organic molecules. Chiral auxiliaries play a crucial role in directing the approach of reactants to control the formation of new stereocenters. Extensive searches of chemical databases and academic journals did not yield any studies where this compound was employed to influence the stereochemical outcome of such reactions.

Development of Novel Chemical Probes and Tools for Chemical Biology

Chemical probes are essential tools for studying biological systems. The unique structure of this compound could potentially be functionalized to create such probes. However, a comprehensive search of the literature reveals no instances of this compound being developed or utilized for applications in chemical biology.

Fluorescently Tagged Iminopyrrolidine Derivatives

There is no available research describing the synthesis or characterization of fluorescently tagged derivatives of this compound. The development of such probes would first necessitate a reliable synthetic route to the parent compound and an understanding of its chemical stability and reactivity. Subsequently, fluorophores could potentially be attached to the ethyl group or other positions on the pyrrolidine ring, assuming suitable functionalization handles could be introduced. The photophysical properties of any resulting fluorescent derivatives would need to be experimentally determined.

Photoaffinity Labels Incorporating the this compound Moiety

The design and synthesis of photoaffinity labels incorporating the this compound moiety have not been reported in the scientific literature. Photoaffinity labels typically consist of a pharmacophore, a photo-reactive group, and a reporter tag. Without a known biological target or binding partner for this compound, the rational design of a corresponding photoaffinity probe is not feasible.

Incorporation into Polymer Chemistry and Materials Science

Functionalization of Polymer Surfaces with Iminopyrrolidine Units

The use of this compound for the functionalization of polymer surfaces is not documented. Surface modification techniques often rely on the covalent attachment of small molecules to a polymer substrate. The feasibility of using this compound for this purpose would depend on its reactivity with common polymer surface functionalities.

Future Research Directions and Emerging Paradigms for 1 Ethyl 2 Iminopyrrolidine

Application in Supramolecular Assembly and Nanomaterials

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures from smaller molecular building blocks held together by non-covalent interactions. The unique V-shape and the presence of a polar imine group in 1-Ethyl-2-iminopyrrolidine make it a candidate for the construction of novel supramolecular assemblies and nanomaterials. mdpi.com

The imine group can act as a hydrogen bond acceptor, while the pyrrolidine (B122466) ring and the ethyl group can engage in van der Waals and hydrophobic interactions. By tuning intermolecular interactions, it may be possible to direct the self-assembly of this compound into various nanostructures, such as nanofibers, vesicles, or ordered thin films. mdpi.com These materials could have applications in areas such as drug delivery, catalysis, and sensing.

Table 2: Hypothetical Supramolecular Assemblies of this compound

Assembly Type Driving Non-Covalent Interactions Potential Application
1D Nanofibers Hydrogen bonding, π-stacking (with modified analogues) Scaffolds for tissue engineering.
Vesicles Hydrophobic interactions in aqueous media Drug delivery vehicles.
Liquid Crystals Dipole-dipole interactions, shape anisotropy Advanced optical materials.

Development of Artificial Intelligence-Driven Design Strategies for this compound Analogues

Generative AI models can explore a vast chemical space to propose new molecular structures based on the this compound scaffold. nih.gov These models can be trained on large datasets of chemical structures and their associated properties to learn the complex relationships between structure and function. The generated analogues can then be prioritized for synthesis and experimental validation based on predicted properties.

Target Property AI/ML Model Input Data
Enhanced Bioactivity Quantitative Structure-Activity Relationship (QSAR) Chemical structure, biological activity data.
Optimized ADMET Profile Predictive ADMET models Molecular descriptors, experimental ADMET data.
Self-Assembly Propensity Molecular dynamics simulations, machine learning potentials Atomic coordinates, force field parameters.

Integration with High-Throughput Screening for New Chemical Space Exploration

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity or chemical property. nih.govstanford.edu Integrating libraries of this compound analogues with HTS platforms could accelerate the discovery of new lead compounds for drug development or novel materials with unique functionalities. thermofisher.com

Quantitative HTS (qHTS) can provide detailed concentration-response curves for each compound, offering a more comprehensive understanding of its activity. nih.gov The data generated from HTS campaigns can be used to train and refine the AI models used for designing new analogues, creating a closed-loop system for accelerated discovery.

Table 4: High-Throughput Screening Strategies for this compound Libraries

Screening Assay Target Potential Outcome
Cell-based viability assays Cancer cell lines Identification of potential anticancer agents.
Enzyme inhibition assays Specific enzyme targets Discovery of novel enzyme inhibitors.
Material property screening Self-assembly conditions Identification of conditions for forming desired nanomaterials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2-iminopyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodology : One-pot synthesis using Mannich-type reactions or nucleophilic substitution with ethylamine derivatives is commonly employed. Key variables include solvent polarity (e.g., methanol or acetonitrile), temperature (40–80°C), and stoichiometric ratios of reagents. For example, optimizing equivalents of ethylamine and formaldehyde in a Mannich reaction can reduce side-product formation (e.g., dimerization). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol eluent) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) distinguish this compound from structurally similar pyrrolidine derivatives?

  • Methodology :

  • FT-IR : The imino group (C=N) exhibits a characteristic stretching vibration at 1640–1680 cm⁻¹, distinguishable from secondary amines (1550–1650 cm⁻¹).
  • ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–3.0 ppm). The imino proton (NH) is typically absent due to tautomerism but may appear as a broad singlet in DMSO-d₆ (δ 8–10 ppm).
  • ¹³C NMR : The C=N carbon resonates at δ 160–170 ppm, while adjacent carbons (C-1 and C-3 of pyrrolidine) show deshielding effects .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C).
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the imino group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G(d) level.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with imine-binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. What experimental strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or IR absorptions) in characterizing this compound derivatives?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. Compare bond lengths/angles with DFT-optimized geometries .

Q. How do substituents on the pyrrolidine ring (e.g., methyl vs. ethyl groups) modulate the compound’s chelation properties in metal complexes?

  • Methodology :

  • Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water.
  • Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and magnetic susceptibility measurements. Compare stability constants (log K) with analogous ligands .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to IC₅₀/EC₅₀ data using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Quality Control : Include positive/negative controls and validate assays with Z’-factor calculations (>0.5 indicates robust screening) .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) and equipment calibration (e.g., NMR magnet shimming) to minimize variability .
  • Literature Integration : Cross-reference spectral data with PubChem or NIST Chemistry WebBook entries for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.